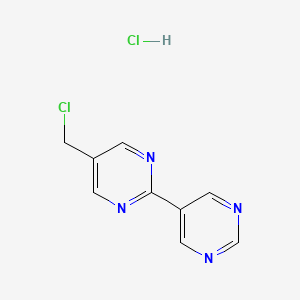

5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride

説明

5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a chloromethyl group at position 5 and a pyrimidin-5-yl moiety at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it valuable in pharmaceutical and agrochemical synthesis. Its structure is characterized by dual pyrimidine rings, which confer unique electronic and steric properties compared to simpler analogs.

特性

IUPAC Name |

5-(chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4.ClH/c10-1-7-2-13-9(14-3-7)8-4-11-6-12-5-8;/h2-6H,1H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFVBNPSYSTFJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C2=CN=CN=C2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride typically involves the reaction of 2-chloropyrimidine with formaldehyde and hydrochloric acid. The reaction proceeds through a chloromethylation process, where the formaldehyde acts as the chloromethylating agent in the presence of hydrochloric acid. The reaction conditions usually require a controlled temperature and an acidic environment to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale production. The final product is typically purified through crystallization or other separation techniques to obtain the hydrochloride salt form.

化学反応の分析

Types of Reactions

5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure and properties.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding aldehydes or carboxylic acids.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development:

5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it a valuable building block for developing new drugs, particularly those targeting kinases involved in cancer and other diseases.

Case Study:

A study focused on the synthesis of novel pyrimidine derivatives highlighted the compound's role in creating inhibitors for specific enzymatic pathways. These derivatives exhibited significant anti-cancer properties, demonstrating the potential of 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride as a scaffold for drug design aimed at kinase inhibition .

Structure-Activity Relationship Studies

Structure-Activity Relationships (SAR):

Research has shown that modifications to the 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine structure can significantly affect its biological activity. By altering substituents on the pyrimidine ring, researchers can optimize potency and selectivity against specific targets.

Data Table: SAR Analysis of Pyrimidine Derivatives

| Compound | Substituent | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| 1 | Methyl | 0.05 | NAPE-PLD |

| 2 | Ethyl | 0.10 | NAPE-PLD |

| 3 | Propyl | 0.07 | NAPE-PLD |

This table summarizes findings from structure-activity relationship studies that demonstrate how different substituents influence the inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a target enzyme in lipid metabolism .

Antimicrobial Activity

Antimicrobial Applications:

The compound has also been investigated for its antimicrobial properties. Various derivatives of pyrimidines, including those based on 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride, have shown promising results against bacterial strains.

Case Study:

A recent study evaluated several pyrimidine derivatives for antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the base structure significantly enhanced antibacterial efficacy .

Anti-inflammatory Properties

Anti-inflammatory Research:

Research has indicated that derivatives of 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound | IC50 (µM) | Inhibition Target |

|---|---|---|

| A | 0.04 | COX-2 |

| B | 0.05 | COX-1 |

The table presents data from a study assessing the inhibitory effects of various pyrimidine derivatives on cyclooxygenase enzymes, which play a key role in inflammation .

作用機序

The mechanism of action of 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The pyrimidine rings can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.

類似化合物との比較

Substituent Variations on the Pyrimidine Core

a. 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride (CAS 120747-86-6)

b. 5-(Chloromethyl)-2-methylpyrimidin-4-amine Hydrochloride (CAS 70476-08-3)

c. 2-Chloro-5-methoxypyrimidine (CAS 22536-65-8)

Pyridine Derivatives with Chloromethyl Groups

a. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride

Multi-Ring Systems

a. 6-(2-Cyclopropylpyrimidin-5-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine Hydrochloride

生物活性

5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 200.65 g/mol

- IUPAC Name : 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine hydrochloride

The presence of the chloromethyl group enhances the reactivity of the pyrimidine core, potentially influencing its biological interactions.

The biological activity of 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases, particularly cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.

- Receptor Interactions : It may interact with specific receptors involved in cellular signaling pathways, affecting processes such as proliferation and apoptosis.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the pyrimidine structure significantly affect the compound's potency and selectivity. For instance:

- Substitution at the C5 position of the pyrimidine ring is crucial for enhancing inhibitory activity against CDKs.

- The introduction of electron-withdrawing groups generally increases potency, while bulky substituents may reduce selectivity.

Biological Activity Data

Several studies have documented the biological activity of similar pyrimidine derivatives, providing insights into their potential applications:

| Compound | Activity | IC or K Value | Reference |

|---|---|---|---|

| 12e | Pan-CDK inhibitor | 3–7 nM | |

| 12g | Selective CDK9 inhibitor | 5 nM | |

| 12h | CDK9 inhibitor | >20-fold less potent than 12g |

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that compounds structurally related to 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine exhibit significant antitumor activity against various cancer cell lines. For instance, compounds with similar structures showed GI values below 10 nM against HCT-116 cells, indicating high potency .

- Anti-inflammatory Effects : Research has shown that certain pyrimidine derivatives can inhibit COX-2 activity effectively. Compounds exhibiting similar structural features to our target compound demonstrated IC values comparable to established anti-inflammatory drugs like celecoxib .

- Antimicrobial Properties : Some derivatives have exhibited promising antimicrobial activities against a range of bacterial strains, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine hydrochloride, and how can researchers validate purity?

- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions, as demonstrated in pyrimidine derivative syntheses . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity validation requires analytical techniques such as HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm the absence of unreacted intermediates (e.g., residual chloromethyl groups at δ 4.5–5.0 ppm) .

Q. How should researchers characterize the crystal structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the planar geometry and hydrogen-bonding networks. For example, pyrimidine derivatives often exhibit intra- and intermolecular N–H⋯O/N–H⋯Cl interactions, forming chains along crystallographic axes (e.g., b-axis in related structures) . Use software like APEX2 for data collection and refinement, and report RMS deviations (<0.05 Å) to confirm planarity .

Q. What safety protocols are essential during synthesis and handling?

- Methodological Answer : Due to the reactive chloromethyl group, use inert atmospheres (N₂/Ar) and personal protective equipment (PPE). Waste containing halogenated byproducts must be segregated and treated by licensed facilities to prevent environmental contamination . Safety data sheets (SDS) should be consulted for spill management and first-aid measures (e.g., eye irrigation with 0.9% saline for accidental exposure) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine hydrochloride in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the electrophilic chloromethyl group’s susceptibility to substitution. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for SN2 reactions. Compare simulated IR spectra (e.g., C–Cl stretch at ~750 cm⁻¹) with experimental data to validate reactivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line selection, concentration ranges). Conduct dose-response studies (e.g., 0.1–100 μM) across multiple models (e.g., HEK293 vs. HeLa cells) and validate using orthogonal assays (e.g., SPR for binding affinity vs. luciferase reporter assays). Cross-reference with structural analogs (e.g., 2-chloro-5-hydroxypyridine derivatives) to identify structure-activity relationships (SAR) .

Q. What interdisciplinary approaches enhance the application of this compound in drug discovery?

- Methodological Answer : Integrate medicinal chemistry (e.g., synthesizing prodrugs via esterification of the chloromethyl group) and pharmacokinetic modeling (e.g., LogP calculations for blood-brain barrier penetration). Collaborate with chemical engineers to optimize scalable synthesis (e.g., membrane separation for byproduct removal) . Pair with crystallography to design co-crystals for improved solubility .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。